molecular formula C15H12N2 B073989 3,5-Diphenylpyrazole CAS No. 1145-01-3

3,5-Diphenylpyrazole

Cat. No. B073989
M. Wt: 220.27 g/mol
InChI Key: JXHKUYQCEJILEI-UHFFFAOYSA-N
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Patent
US05840913

Procedure details

As in Example 2, a melt of 10 g (0.0455 mol) of 3,5-diphenylpyrazole and 0.72 g (0.00455 mol) of benzenesulfonic acid was introduced and reacted over the course of 4.5 hours with 245 g (7.66 mol) of gaseous methanol (vaporized at 160° C.). 9.6 g (88.5%) of 1-methyl-3,5-diphenylpyrazole were obtained, boiling point 190° C./3 mbar, with a content of 98.2% (GC).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:11]=[C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:18]1(S(O)(=O)=O)C=CC=CC=1.CO>>[CH3:18][N:8]1[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:11][C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:9]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC(=C1)C1=CC=CC=C1
Name
Quantity
0.72 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)O
Step Two
Name
Quantity
245 g
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 88.5%
YIELD: CALCULATEDPERCENTYIELD 900.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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